3-Methylthiophene-2-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

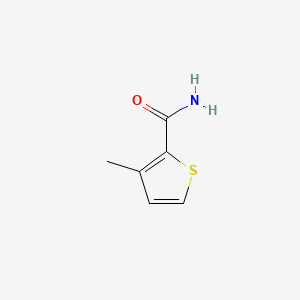

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDTWJRYMXQXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343195 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76655-99-7 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Thiophene Carboxamide Scaffold

An In-Depth Technical Guide to 3-Methylthiophene-2-carboxamide: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, provides a validated synthetic protocol, outlines analytical characterization methods, and explores the compound's reactivity and applications. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical utility.

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the thiophene ring is a privileged structure. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of drug design.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold becomes a versatile intermediate with demonstrated significance in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

This compound (CAS 76655-99-7) is a prime example of this molecular architecture. Its strategic placement of methyl and carboxamide groups on the thiophene ring provides distinct points for chemical modification, making it an ideal starting material for constructing more complex molecular entities. This guide serves as a detailed monograph on its fundamental properties and practical handling.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's basic properties is the foundation of its effective application. This compound is an off-white solid at ambient temperature, with a defined melting point that serves as an initial indicator of purity.[5]

Chemical Structure

The structure features a five-membered aromatic thiophene ring substituted at the 2-position with a primary carboxamide group (-CONH₂) and at the 3-position with a methyl group (-CH₃). This arrangement influences the molecule's reactivity and steric profile.

Caption: Chemical structure of this compound.

Data Summary Table

For ease of reference, the core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 76655-99-7 | [5][6] |

| Molecular Formula | C₆H₇NOS | [5][6] |

| Molecular Weight | 141.19 g/mol | [5] |

| IUPAC Name | This compound | |

| Appearance | Off-white solid | [5] |

| Melting Point | 123-124 °C | [5] |

| Polar Surface Area | 71.3 Ų | |

| XLogP3 | 1.2 |

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound proceeds from its corresponding carboxylic acid. This two-step, one-pot transformation is a classic and robust method in organic chemistry, chosen for its high efficiency and the commercial availability of the starting material.

Workflow for Synthesis

The process involves the activation of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with ammonia.

Caption: Synthetic workflow from carboxylic acid to amide.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Step 1: Formation of 3-Methyl-2-thiophenecarbonyl chloride

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-thiophenecarboxylic acid (0.15 mol, 1.0 eq), 1,2-dichloroethane (280 mL), and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 mL).

-

Add thionyl chloride (SOCl₂, 0.6 mol, 4.0 eq) to the mixture.

-

Scientist's Note: Thionyl chloride is used in excess to drive the reaction to completion and to serve as a solvent for easy removal under vacuum. DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.

-

-

Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 3-methyl-2-thiophenecarbonyl chloride as an oil, which is used immediately in the next step without further purification.

-

Trustworthiness: Acid chlorides are highly reactive and moisture-sensitive. Using the crude product directly prevents decomposition and maximizes yield.

-

Step 2: Amidation to this compound

-

Prepare a receiving flask containing concentrated ammonium hydroxide (110 mL) dissolved in dichloromethane (CH₂Cl₂, 300 mL).

-

Cool the ammonia solution in an ice/salt bath to below -5 °C.

-

Dissolve the crude acid chloride from Step 1 in 100 mL of CH₂Cl₂.

-

Add the acid chloride solution dropwise to the cold, stirred ammonia solution. The rate of addition should be controlled to maintain the internal temperature below -5 °C.

-

Scientist's Note: This exothermic reaction is kept at low temperature to prevent side reactions, such as the formation of symmetrical anhydrides or hydrolysis of the acid chloride.

-

-

After the addition is complete, stir the mixture for an additional 20 minutes.

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 200 mL of CH₂Cl₂.

-

Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

-

The resulting off-white solid is this compound. Purity can be assessed by melting point (123-124 °C) and GC analysis.[5]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete analytical profile.

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.3 (d, 1H), δ ~6.9 (d, 1H), δ ~5.8 (br s, 2H), δ ~2.5 (s, 3H) | Aromatic protons on the thiophene ring, broad amide N-H protons, and methyl group protons.[5] |

| Mass Spec. (EI) | m/z: 141 [M]⁺, 125, 124 | Molecular ion peak confirms MW. Fragments correspond to loss of NH₂ and CONH₂. |

| Infrared (IR) | ~3350 & 3180 cm⁻¹ (N-H stretch, 2 bands), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (N-H bend, Amide II), ~3100 cm⁻¹ (Aromatic C-H), ~1450 cm⁻¹ (Thiophene ring stretch) | Confirms the presence of the primary amide and substituted thiophene functional groups.[6] |

Reactivity and Applications

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its potential for further chemical elaboration.

Caption: Role as an intermediate in agrochemical and pharmaceutical synthesis.

Reactivity Profile

-

Thiophene Ring: The ring is electron-rich and susceptible to electrophilic aromatic substitution. Halogenation, nitration, and acylation can be directed to the available C4 and C5 positions, a key step in creating building blocks for agrochemicals.[3]

-

Carboxamide Group: The amide can be dehydrated to a nitrile, which is a versatile functional group for creating nitrogen-containing heterocycles.[3] It can also be hydrolyzed back to the carboxylic acid or reduced to an amine.

-

Methyl Group: While less reactive, the methyl group can potentially undergo free-radical halogenation to introduce further functionality.

Applications in Drug Discovery and Agrochemicals

The thiophene carboxamide motif is present in numerous biologically active molecules.

-

Agrochemicals: Halogenated derivatives of 3-methyl-2-thiophenecarboxylic acid, directly accessible from the title compound, are key building blocks for a new class of 1,2,4-triazole insecticides.[3]

-

Pharmaceuticals: The broader thiophene-2-carboxamide scaffold is a lead structure in drug discovery.[2] Marketed drugs like the anticoagulant Rivaroxaban contain this core, and numerous derivatives have been investigated as potent anticancer agents, acting on targets such as VEGFR-2 and tubulin.[2][4] While derivatives of this compound have shown modest antioxidant and antibacterial activity, its primary value is as a precursor to more potent, highly substituted analogues.[2]

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place. Keep the container tightly closed to prevent moisture absorption. Store away from strong oxidizing agents.[6]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a foundational building block whose value is defined by its potential. Its straightforward synthesis, well-characterized properties, and multiple reactive sites make it an indispensable tool for chemists in both academic and industrial research. From advanced insecticides to novel anticancer therapeutics, the journey to complex, high-value molecules often begins with this versatile thiophene derivative.

References

- Chemical-Suppliers. (n.d.). This compound | CAS 76655-99-7.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2953.

- Chemistry LibreTexts. (n.d.). Amide infrared spectra.

- ResearchGate. (2013). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.

- Lowe-Ho, H., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1694-1702.

- Google Patents. (n.d.). Method for producing 3-methyl-2-thiophenecarboxylic acid.

- MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- Kamal, A., et al. (2015). Therapeutic importance of synthetic thiophene. RSC Advances, 5(120), 99312-99337.

- Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963.

Sources

3-Methylthiophene-2-carboxamide chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Methylthiophene-2-carboxamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in chemical synthesis and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A core focus is a detailed, step-by-step synthesis protocol, including the mechanistic rationale behind the chosen synthetic route. Furthermore, the guide covers analytical characterization techniques, known applications as a synthetic intermediate, the biological context of the broader thiophene carboxamide class, and essential safety and handling information. This document is designed to serve as an authoritative resource, grounded in established scientific literature and chemical data.

Chemical Identification and Structure

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound .[1][2] It is also known by several synonyms, including:

Chemical Structure

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle containing one sulfur atom. A methyl group (-CH₃) is attached at the 3-position of the ring, and a carboxamide group (-C(=O)NH₂) is attached at the 2-position.

Key Identifiers

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and evaluation.

| Property | Value | Source |

| Molecular Weight | 141.19 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 123-124 °C | [4] |

| Polar Surface Area | 71.3 Ų | [1][2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| LogP | 0.98 | [1] |

| Vapor Pressure | 0.00731 mmHg at 25°C | [1] |

Synthesis and Manufacturing

The synthesis of this compound is reliably achieved from its corresponding carboxylic acid. The process involves a two-step reaction that first activates the carboxyl group, followed by amidation.

Reaction Scheme Overview

The synthetic pathway transforms 3-methyl-2-thiophenecarboxylic acid into the target amide via an acid chloride intermediate. This is a common and efficient method for amide synthesis.

Caption: Two-step synthesis of this compound from its carboxylic acid precursor.

Mechanistic Rationale

Directly reacting a carboxylic acid with ammonia to form an amide is generally inefficient as it results in a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group is converted into a better leaving group.

-

Step 1: Acid Chloride Formation: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form a highly reactive acyl chloride (acid chloride) intermediate. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate this reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

-

Step 2: Amidation: The resulting acid chloride is highly electrophilic. When treated with a nucleophile like ammonia (from concentrated ammonium hydroxide), it readily undergoes nucleophilic acyl substitution. The ammonia attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of the stable carboxamide product. The reaction is performed at low temperatures to control its exothermicity.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

Step 1: Synthesis of 3-Methyl-2-thiophenecarbonyl chloride

-

To a suitable reaction vessel, add 3-methyl-2-thiophenecarboxylic acid (21.3 g, 0.149 mol), 1,2-dichloroethane (280 mL), and DMF (0.05 mL).

-

With stirring, add thionyl chloride (SOCl₂) (71.4 g, 0.6 mol).

-

Heat the mixture at reflux temperature for 2 hours.

-

After the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure to yield crude 3-methyl-2-thiophenecarbonyl chloride (approx. 24 g). This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of concentrated ammonium hydroxide (NH₄OH) (110 mL) in dichloromethane (CH₂Cl₂) (300 mL) in a separate flask.

-

Cool this solution in an ice/salt bath to below -5°C.

-

Dissolve the crude 3-methyl-2-thiophenecarbonyl chloride from Step 1 in 100 mL of CH₂Cl₂.

-

Add the acid chloride solution dropwise to the cold NH₄OH solution, ensuring the internal temperature is maintained below -5°C.

-

Once the addition is complete, stir the mixture for an additional 20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with an additional 200 mL of CH₂Cl₂.

-

Combine all organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under vacuum.

Purification and Yield

The resulting crude product is an off-white solid.[4] Further purification can be achieved by recrystallization from an appropriate solvent system if required. The reported yield for this procedure is approximately 21.2 g, representing a high overall yield for the two-step process.[4]

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides key structural information. In CDCl₃, the expected signals are: δ 7.3 (d, 1H), δ 6.9 (d, 1H) for the two aromatic protons on the thiophene ring; δ 5.8 (s, broad, 2H) for the -NH₂ protons; and δ 2.5 (s, 3H) for the methyl group protons.[4]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: The FTIR spectrum will display characteristic peaks for the functional groups present: N-H stretching bands for the primary amide around 3100-3500 cm⁻¹, and a strong C=O (carbonyl) stretching band for the amide around 1640-1680 cm⁻¹.[2][5]

Applications in Research and Development

Role as a Synthetic Intermediate

This compound and its precursors are valuable building blocks in organic synthesis. The thiophene core is a key structural motif in many functional molecules. For instance, related 3-methylthiophene derivatives serve as intermediates in the synthesis of agrochemicals, such as insecticides, and pharmaceuticals, including anthelmintic agents.[6][7]

Biological Activity of Thiophene Carboxamide Scaffolds

While research specifically on the biological activity of this compound is limited, the thiophene-2-carboxamide scaffold is of significant interest in medicinal chemistry.[8] This structural class exhibits a wide range of pharmacological properties and is found in several marketed drugs and clinical candidates.[9] Examples include:

-

Anticancer Agents: Certain thiophene carboxamide derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[9]

-

Antithrombotic Agents: The blockbuster anticoagulant drug Rivaroxaban features a thiophene carboxamide core, highlighting the scaffold's utility in developing cardiovascular medicines.[8]

A 2023 study investigating a series of thiophene-2-carboxamide derivatives found that while 3-amino and 3-hydroxy substituted analogues showed promising antioxidant and antibacterial activity, the 3-methyl derivatives (including a compound structurally related to the topic of this guide) displayed the lowest activity in the tested assays.[8] This underscores the profound impact that substitution patterns on the thiophene ring have on biological function.

Safety, Handling, and Storage

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Hazard Statement H302: Harmful if swallowed (Acute toxicity, oral).[2]

Recommended Handling and Storage Procedures

-

Handling: Wear suitable personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust. Handle in a well-ventilated area.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from oxidizing agents.[1]

Conclusion

This compound is a well-defined chemical compound with established synthetic routes and clear characterization data. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. While the broader thiophene carboxamide class is a rich source of biologically active compounds, the specific utility of this compound itself is predominantly as a structural building block rather than a bioactive agent. This guide provides the foundational technical knowledge required for its synthesis, handling, and application in a research and development setting.

References

- This compound | C6H7NOS | CID 588128. (n.d.). PubChem.

- Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757. (n.d.). PubChem.

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.

- Al-Abdullah, E. S., Al-Dies, A. M., Al-Turkistani, A. M., El-Gohary, N. S., & Al-Ghamdi, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 15. [Link]

- 3-Methylthiophene-2-carboxaldehyde Supplier & Manufacturer China. (n.d.). Quinoline.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.

- Method for producing 3-methyl-2-thiophenecarboxylic acid. (n.d.). Google Patents.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI.

- Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook.

- 3-Methyl-2-thiophenecarboxaldehyde. (n.d.). NIST WebBook.

- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (n.d.). The Royal Society of Chemistry.

- Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... (n.d.). ResearchGate.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H7NOS | CID 588128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 76655-99-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 76655-99-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

3-Methylthiophene-2-carboxamide precursors and starting materials

An In-depth Technical Guide to the Precursors and Starting Materials for 3-Methylthiophene-2-carboxamide

Introduction

This compound is a key heterocyclic building block in modern medicinal and materials chemistry. Its substituted thiophene scaffold is a prevalent feature in a range of biologically active molecules and functional organic materials. For researchers and process chemists, a thorough understanding of the synthetic pathways to this molecule is critical for efficient and scalable production. This guide provides a detailed exploration of the primary precursors, starting materials, and synthetic methodologies, grounded in established chemical principles and field-proven protocols. We will dissect the most prevalent synthetic routes, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.

Part 1: The Primary Synthetic Pathway via Functionalization of 3-Methylthiophene

The most direct and widely adopted strategy for synthesizing this compound begins with the commercially available starting material, 3-methylthiophene. This approach involves a sequence of functional group interconversions at the C2 position of the thiophene ring, which is activated for electrophilic substitution and metallation.

Core Starting Material: 3-Methylthiophene

3-Methylthiophene serves as the foundational precursor. The methyl group at the 3-position directs subsequent functionalization primarily to the adjacent C2 position. The synthesis logically proceeds by first installing a carboxylic acid group (or a precursor) at C2, which is then converted to the target carboxamide.

Pathway A: Carboxylation via Grignard Reaction

A robust and high-yielding method to introduce the C2-carboxyl group is through a Grignard reaction. This multi-step process first requires halogenation of the C2 position to enable the formation of a Grignard reagent.

Step 1: Halogenation of 3-Methylthiophene

To prepare for the Grignard reaction, the 2-position must be halogenated, typically with chlorine or bromine. Chlorination is often preferred for industrial applications due to the lower cost of reagents.[1]

-

Reaction: 3-Methylthiophene is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to yield 2-chloro-3-methylthiophene.[1]

-

Causality: The C2 position is the most electronically favorable site for electrophilic substitution on the 3-methylthiophene ring. Sulfuryl chloride is an effective and economical choice for this transformation.[1]

Step 2: Formation of the Grignard Reagent and Carboxylation

The resulting 2-halo-3-methylthiophene is converted into a Grignard reagent, a potent nucleophile, which is then quenched with carbon dioxide to form the carboxylate salt.

-

Reaction: 2-Chloro-3-methylthiophene is reacted with magnesium metal in an ether solvent (like THF) to form 3-methyl-2-thienylmagnesium chloride. This intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.[1] An acidic workup protonates the carboxylate salt to yield 3-methylthiophene-2-carboxylic acid.

-

Expert Insight: The formation of Grignard reagents from chloro-thiophenes can be sluggish. The use of an activator, such as an alkyl halide (e.g., ethyl bromide), is often necessary to initiate the reaction and ensure a good conversion rate.[1]

The overall workflow for the Grignard-based synthesis is illustrated below.

Final Step: Amidation

The final conversion of 3-methylthiophene-2-carboxylic acid to this compound is most efficiently achieved via an activated carboxylic acid derivative, specifically the acid chloride.

Step 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride

-

Reaction: 3-Methylthiophene-2-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common to facilitate the reaction.

-

Trustworthiness: This is a standard and highly reliable method for converting carboxylic acids to acid chlorides. The acid chloride is a versatile intermediate, often used without purification in the subsequent step.[3][4][5]

Step 2: Reaction with Ammonia

-

Reaction: The crude 3-methylthiophene-2-carbonyl chloride is reacted with a source of ammonia, such as concentrated ammonium hydroxide (NH₄OH), to form the final product.[2]

-

Causality: The acid chloride is highly electrophilic, and the nitrogen atom in ammonia is a strong nucleophile, leading to a rapid and generally high-yielding reaction. The reaction is typically performed at low temperatures (e.g., below -5°C) to control its exothermicity.[2]

The complete primary synthetic pathway is visualized below.

Part 2: Alternative Synthetic Approaches: Ring-Forming Cyclizations

While functionalization of a pre-existing thiophene ring is common, constructing the ring itself with the desired substituents is a powerful alternative strategy. These methods often involve the condensation of acyclic precursors.

Thiophene-2-carboxamide Synthesis via Cyclization

A notable strategy involves the reaction of a chloroacetamide reagent with a suitable sulfur-containing precursor. This approach builds the thiophene ring and installs the carboxamide functionality in a single cyclization step.

-

Reaction: A 2-chloroacetamide derivative can react with precursors like 2-acetyl-2-arylazo-thioacetanilide derivatives in the presence of a base like sodium methoxide.[6] This reaction proceeds through an initial S-alkylation followed by an intramolecular condensation to form the substituted thiophene ring.[6]

-

Expertise: While this specific example from the literature produces a more complex derivative, the underlying principle is broadly applicable.[6] The key is designing acyclic precursors that contain the necessary atoms for the target 3-methyl-2-carboxamide structure. The core starting materials for such an approach would be a chloroacetamide and a 1,3-dicarbonyl or equivalent compound that can be converted to a thione.

The Gewald Aminothiophene Synthesis

No discussion of thiophene synthesis is complete without mentioning the Gewald reaction. This is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[7][8]

-

Reaction: Ketone + α-Cyanoester + Sulfur --(Base)--> Polysubstituted 2-Aminothiophene.[7]

-

Relevance: The Gewald reaction is exceptionally versatile for creating diverse thiophenes.[9][10] While it directly produces a 2-amino group rather than a 2-carboxamide, this amino group can be a handle for further functionalization. For the specific synthesis of this compound, this is a less direct route but serves as an authoritative example of a powerful ring-construction methodology in thiophene chemistry. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[11]

Part 3: Data Summary & Experimental Protocols

Table 1: Summary of Key Precursors and Reagents

| Compound/Reagent | Role | Pathway | CAS Number |

| 3-Methylthiophene | Core Starting Material | Primary | 616-44-4 |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | Primary | 7791-25-5 |

| Magnesium (Mg) | Grignard Reagent Formation | Primary | 7439-95-4 |

| Carbon Dioxide (CO₂) | Carbon Source for Carboxyl | Primary | 124-38-9 |

| 3-Methylthiophene-2-carboxylic acid | Key Intermediate | Primary | 59337-89-2 |

| Thionyl Chloride (SOCl₂) | Acid Chlorination Reagent | Primary | 7719-09-7 |

| 3-Methylthiophene-2-carbonyl chloride | Activated Intermediate | Primary | 61341-26-2 |

| Ammonium Hydroxide (NH₄OH) | Amine Source | Primary | 1336-21-6 |

Protocol 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride[2]

-

Combine 3-methylthiophene-2-carboxylic acid (1.0 eq), 1,2-dichloroethane (as solvent), and a catalytic amount of DMF (e.g., 0.002 eq).

-

Add thionyl chloride (SOCl₂, approx. 4.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (vacuum).

-

The resulting crude 3-methyl-2-thiophenecarbonyl chloride is typically a liquid or low-melting solid and can be used directly in the next step.

Protocol 2: Synthesis of this compound[2]

-

Prepare a solution of concentrated ammonium hydroxide in dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a stirrer and thermometer.

-

Cool this solution in an ice/salt bath to below -5°C.

-

Dissolve the crude 3-methyl-2-thiophenecarbonyl chloride from the previous step in CH₂Cl₂.

-

Add the acid chloride solution dropwise to the cold ammonium hydroxide solution, ensuring the internal temperature remains below -5°C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes.

-

Allow the mixture to warm to room temperature. Separate the organic and aqueous layers.

-

Extract the aqueous phase with an additional portion of CH₂Cl₂.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under vacuum to yield the crude 3-methyl-2-thiophenecarboxamide, which can be purified by recrystallization or chromatography.

References

- Gewald reaction. (n.d.). In Wikipedia.

- Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(1), 238-242.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA.

- Sabnis, R. W. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9759–9766.

- Method for producing 3-methyl-2-thiophenecarboxylic acid. (2011). Google Patents. EP2298756A1.

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1981). Google Patents. EP0095340A1.

- El-Gazzar, A. B. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933.

- Lowe, C. G., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1269–1277.

- Khusnutdinov, R. I., et al. (2009). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 58(10), 2133-2139.

- Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. (2023). ResearchGate.

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com.

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984). Google Patents. US4476312A.

- 3-Methylthiophene-2-carbonyl chloride. (n.d.). Georganics.

Sources

- 1. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 2. This compound | 76655-99-7 [chemicalbook.com]

- 3. 3-Methylthiophene-2-carbonyl chloride - High purity | EN [georganics.sk]

- 4. 3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE | 61341-26-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methylthiophene-2-carboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylthiophene-2-carboxamide

This guide provides a detailed analysis of the key spectroscopic data for this compound (C₆H₇NOS), a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structure. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive analytical overview of this target molecule.

Molecular Structure and Overview

This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The relative positioning of these functional groups dictates the electronic environment of each atom, which is directly probed by the spectroscopic methods discussed herein.

-

IUPAC Name: this compound[1]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

Experimental Data Summary

The following proton NMR data has been reported for this compound in deuterated chloroform (CDCl₃)[3].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Doublet (d) | 1H | H-5 (Thiophene) |

| ~6.9 | Doublet (d) | 1H | H-4 (Thiophene) |

| ~5.8 | Broad Singlet (s, b) | 2H | -NH₂ (Amide) |

| ~2.5 | Singlet (s) | 3H | -CH₃ (Methyl) |

Interpretation and Rationale

-

Thiophene Protons (H-4, H-5): The two protons on the thiophene ring appear as distinct doublets in the aromatic region. The downfield shift is characteristic of protons attached to an electron-rich aromatic system. H-5 (~7.3 ppm) is deshielded relative to H-4 (~6.9 ppm) due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing nature of the carboxamide group. They couple to each other, resulting in the doublet multiplicity for each signal.

-

Methyl Protons (-CH₃): The methyl group protons appear as a sharp singlet at approximately 2.5 ppm. The singlet multiplicity indicates no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

Amide Protons (-NH₂): The two protons of the primary amide group typically appear as a broad singlet around 5.8 ppm[3]. The broadness of this peak is a result of quadrupole broadening from the nitrogen-14 nucleus and potential hydrogen exchange. The chemical shift can be highly variable depending on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~165 | C=O (Amide Carbonyl) | Typical chemical shift for a carboxamide carbonyl carbon. |

| ~138 | C-3 (Thiophene) | Quaternary carbon attached to the methyl group, shifted downfield by the alkyl substituent. |

| ~135 | C-2 (Thiophene) | Quaternary carbon attached to the electron-withdrawing carboxamide group, significantly deshielded. |

| ~130 | C-5 (Thiophene) | Methine carbon adjacent to sulfur, deshielded. |

| ~125 | C-4 (Thiophene) | Methine carbon, typically the most upfield of the thiophene ring carbons in this substitution pattern. |

| ~15 | -CH₃ (Methyl) | Characteristic chemical shift for a methyl group attached to an sp² carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in ~0.7 mL of CDCl₃ with TMS. A higher concentration is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a spectrometer with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon. A larger number of scans (hundreds to thousands) is typically required.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by features of the amide and the substituted thiophene ring.

Characteristic IR Absorption Bands

Spectra for this compound are available in public databases, such as PubChem, often acquired via Attenuated Total Reflectance (ATR)[1].

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Thiophene Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl Group (-CH₃) |

| ~1660 | C=O Stretch (Amide I) | Carboxamide |

| ~1600 | N-H Bend (Amide II) | Primary Amide (-NH₂) |

| 1550 - 1400 | C=C Stretch | Thiophene Ring |

| ~850-700 | C-H Out-of-plane Bend | Substituted Thiophene |

Interpretation and Rationale

-

N-H Stretching: A primary amide will typically show two bands in the 3400-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. Their presence is a strong indicator of the primary amide group.

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak around 1660 cm⁻¹ is the characteristic Amide I band, arising from the C=O stretching vibration. This is one of the most prominent peaks in the spectrum.

-

N-H Bending (Amide II Band): This band appears near 1600 cm⁻¹ and is due to the in-plane bending of the N-H bonds.

-

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring appear in the 1550-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern on the ring.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common method that induces fragmentation, offering valuable structural clues.

Mass Spectrometry Data Summary

The molecular ion and key fragments are reported in the PubChem database[1].

| m/z Value | Ion Assignment |

| 141 | [M]⁺˙ (Molecular Ion) |

| 125 | [M - NH₂]⁺ |

| 124 | [M - NH₃]⁺˙ or [M - OH]⁺ (from rearrangement) |

Interpretation of Fragmentation Pattern

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion [M]⁺˙ at m/z 141. Subsequent fragmentation provides structural confirmation.

-

Molecular Ion ([M]⁺˙, m/z 141): The presence of a strong molecular ion peak is expected due to the stability of the aromatic thiophene ring system[6]. Its m/z value confirms the molecular weight of the compound.

-

Loss of the Amine Radical (m/z 125): A common fragmentation pathway for primary amides is the alpha-cleavage, leading to the loss of the •NH₂ radical (mass = 16). This results in the formation of the stable 3-methyl-2-thenoyl cation at m/z 125 ([M - 16]⁺).

-

Formation of Ion at m/z 124: This peak can arise from two potential pathways. It could be formed by the loss of an ammonia molecule (NH₃, mass = 17) from the molecular ion via rearrangement, or by the loss of a hydroxyl radical (•OH, mass=17) following a McLafferty-type rearrangement if sterically feasible, although the former is more common for primary amides[6].

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers complementary information: NMR elucidates the C-H framework, IR identifies key functional groups, and MS confirms the molecular weight and provides insight into structural subunits through fragmentation. This comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and further investigation in drug discovery and materials science applications.

References

- PubChem (CID 588128). National Center for Biotechnology Information. PubChem Compound Summary for CID 588128, this compound. [Link]

- El-Metwaly, N., et al. (2023).

- Gheldiu, A-M., et al. (2024).

- NIST WebBook.

- PubChem (CID 580757). National Center for Biotechnology Information.

- Organic Chemistry Data. Thiophene-2-carboxamide, N-ethyl-N-methyl- - Optional[13C NMR]. [Link]

- NIST WebBook. 3-Methyl-2-thiophenecarboxaldehyde. [Link]

- PubChemLite. This compound (C6H7NOS). [Link]

- ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide.... [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts.

- ResearchGate.

- ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

Sources

- 1. This compound | C6H7NOS | CID 588128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 76655-99-7 [chemicalbook.com]

- 4. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Thiophene Carboxamide Scaffolds for Drug Development

Introduction: The Thiophene Carboxamide Core - A Privileged Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-electron system, confer a distinct chemical reactivity and ability to engage in various biological interactions.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold emerges as a particularly versatile and "privileged" structure in drug discovery. This is attributed to the carboxamide's ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific binding interactions with biological targets.[3] The aromatic nature of the thiophene ring facilitates π-stacking and hydrophobic interactions, further enhancing target engagement.[2][4]

This technical guide provides an in-depth exploration of the discovery and development of novel thiophene carboxamide scaffolds. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind experimental design, the interpretation of structure-activity relationships (SAR), and the integration of computational and experimental approaches to accelerate the identification of promising drug candidates. We will examine case studies where this scaffold has been successfully employed to generate potent inhibitors of kinases, modulators of protein-protein interactions, and agents with significant anticancer and antimicrobial activity.[2][5][6][7]

Strategic Pathways to Novel Scaffolds: A Multi-pronged Approach

The journey to a novel drug candidate begins with the identification of a "hit" molecule – a compound demonstrating the desired biological activity. For thiophene carboxamides, this can be achieved through several synergistic strategies, each with its own set of advantages and considerations.

Caption: A simplified synthetic scheme for the preparation of a thiophene carboxamide derivative.

A common and robust method involves the acylation of a 2-aminothiophene-3-carboxylate ester followed by amidation. [5] Experimental Protocol: Synthesis of a 2-Acetamido-N-aryl-thiophene-3-carboxamide

-

Acylation of the Starting Material: To a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable solvent (e.g., dichloromethane), an acylating agent such as acetyl chloride is added dropwise at 0°C. A base like triethylamine is used to neutralize the HCl generated. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate, is purified by column chromatography.

-

Saponification of the Ester: The purified ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired aniline derivative using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Final Purification: The final thiophene carboxamide product is purified by recrystallization or column chromatography to yield the desired compound with high purity.

Self-Validating System: Each step of this protocol includes a purification and characterization step (TLC, column chromatography, NMR, and mass spectrometry). This ensures the identity and purity of the intermediates and the final product, validating the success of each transformation. [1][8]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Language of Activity

Once a series of thiophene carboxamide analogues has been synthesized, SAR studies are crucial to understand how modifications to the chemical structure impact biological activity. [9][10]This iterative process of design, synthesis, and testing guides the optimization of potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for a Series of Thiophene Carboxamide Kinase Inhibitors

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1a | -H | -Phenyl | 540 |

| 1b | -CH3 | -Phenyl | 250 |

| 1c | -Cl | -Phenyl | 85 |

| 1d | -H | 4-Fluorophenyl | 120 |

| 1e | -Cl | 4-Fluorophenyl | 15 |

Analysis of SAR: The data in Table 1 suggests that substitution at the R1 position of the thiophene ring with an electron-withdrawing group like chlorine (compound 1c ) enhances potency. Similarly, the introduction of a fluorine atom on the R2 phenyl ring (compound 1d ) improves activity. The combination of these two favorable modifications in compound 1e results in a significant increase in potency, demonstrating the additive nature of these SAR trends. The rationale behind these observations often lies in improved binding interactions with the target, such as the formation of a halogen bond or enhanced hydrophobic packing. [2]

Case Study: Thiophene Carboxamides as VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. [11]Several research groups have successfully developed thiophene carboxamide-based inhibitors of VEGFR-2. [12][13] One notable example is the discovery of a series of thiophene-3-carboxamides that exhibit potent anti-proliferative activity against various cancer cell lines and effective VEGFR-2 inhibitory activity. [11]The lead compound in this series demonstrated the ability to inhibit colony formation, cell migration, and tube formation in human umbilical vein endothelial cells (HUVECs). Mechanistic studies revealed that the compound induced cancer cell death by blocking the cell cycle, increasing the production of reactive oxygen species (ROS), and inducing apoptosis. [11] Table 2: Biological Activity of a Lead Thiophene Carboxamide VEGFR-2 Inhibitor

| Assay | Cell Line | IC50 / Effect |

| VEGFR-2 Kinase Assay | - | 191.1 nM |

| Anti-proliferative Assay | HCT116 | Potent Inhibition |

| Anti-proliferative Assay | MCF7 | Potent Inhibition |

| HUVEC Tube Formation | HUVEC | Dose-dependent inhibition |

Conclusion and Future Directions

The thiophene carboxamide scaffold continues to be a rich source of novel therapeutic agents. Its chemical tractability, coupled with its ability to engage in a wide range of biological interactions, ensures its continued relevance in drug discovery. Future efforts in this area will likely focus on the development of more selective inhibitors, the exploration of novel biological targets, and the application of advanced drug delivery strategies to enhance the therapeutic window of these promising compounds. The integration of artificial intelligence and machine learning into the design-synthesis-test cycle promises to further accelerate the discovery of next-generation thiophene carboxamide-based drugs.

References

- Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247.

- Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033.

- Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033.

- Thi, H. A., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(9), 3414-3425.

- Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences.

- Thi, H. A., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3414-3425.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247.

- Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics.

- Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1486.

- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636-o638.

- Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences.

- Vertex Pharmaceuticals Inc. (2009). Thiophene-carboxamides useful as inhibitors of protein kinases. Google Patents.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics.

- Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358.

- El-Metwally, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 21(5), e202301791.

- Kumar, R., & Singh, V. (2014). Therapeutic importance of synthetic thiophene. Medicinal Chemistry Research, 23(11), 4681-4700.

- Metwally, M. A., et al. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of the Iranian Chemical Society, 20(10), 2415-2432.

- Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry.

- ElHady, A. K., et al. (2020). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 25(18), 4236.

- Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22.

- Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Latypova, E., et al. (2019). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Medicinal Chemistry, 16(5), 683-694.

- Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1486.

- Noah, J. W., et al. (2012). High-Throughput Screening of a Diversity Collection Using Biodefense Category A and B Priority Pathogens. Journal of Biomolecular Screening, 17(1), 69-81.

- Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI.

- Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13547-13557.

- Jiang, W., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(1), 479-490.

- Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Eurofins Discovery.

- Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1486.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thiophene Derivatives: A Privileged Scaffold for Novel Anticancer and Antiproliferative Agents

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Thiophene in Oncology

Cancer remains a formidable global health challenge, necessitating a continuous search for more effective and less toxic therapeutic strategies[1][2][3]. Within the landscape of medicinal chemistry, heterocyclic compounds are pivotal due to their vast structural diversity and wide range of biological activities[4][5]. Among these, thiophene, a five-membered, sulfur-containing aromatic ring, has emerged as an influential scaffold in the design of novel anticancer agents[4][5][6]. The versatility of the thiophene core allows for the synthesis of a large library of derivatives, whose biological actions can be finely tuned by the nature and positioning of various substituents[1][2][4]. This adaptability enables thiophene-based molecules to interact with a wide array of cancer-specific protein targets, thereby inhibiting multiple signaling pathways crucial for tumor growth and survival[4][5][7].

This guide provides a technical overview of the anticancer and antiproliferative properties of thiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows required for their preclinical evaluation.

Core Mechanisms of Anticancer Action

Thiophene derivatives exert their anticancer effects through diverse and often interconnected mechanisms. The primary modes of action identified include the inhibition of critical enzymes, disruption of cellular division, and the induction of programmed cell death.[1][2][3]

digraph "Thiophene_MoA" {

graph [splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

Thiophene [label="Thiophene\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon, width=2];

Kinase [label="Protein Kinase\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Induction of\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

Topo [label="Topoisomerase\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

ROS [label="ROS\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"];

Thiophene -> Kinase [color="#EA4335"];

Thiophene -> Apoptosis [color="#34A853"];

Thiophene -> Tubulin [color="#FBBC05"];

Thiophene -> Topo [color="#5F6368"];

Thiophene -> ROS [color="#4285F4"];

Kinase -> Apoptosis [label=" Downstream\n Effect", style=dashed, color="#5F6368"];

ROS -> Apoptosis [label=" Triggers\n Pathway", style=dashed, color="#5F6368"];

Tubulin -> Apoptosis [label=" Mitotic\n Catastrophe", style=dashed, color="#5F6368"];

}

Figure 2: Intrinsic apoptosis pathway induced by thiophene derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are powerful anticancer drugs. Several thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization.[1][8] This disruption prevents the formation of a functional mitotic spindle, leading to G2/M cell cycle arrest and, ultimately, apoptosis[8]. The compound BU17 , in addition to being a kinase inhibitor, was also identified as a tubulin polymerization inhibitor, highlighting its multi-targeted mechanism of action[8][9].

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene derivatives is highly dependent on the chemical groups attached to the thiophene ring[1][3]. SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity.

-

Substitution Patterns: The nature and position of substituents significantly impact biological activity[1][4]. For example, studies on cyclopenta[b]thiophene derivatives revealed that specific substitutions led to compounds with high inhibitory activity against breast cancer cells, identifying them as potential next-generation tyrosine kinase inhibitors[10][11].

-

Fused Ring Systems: Condensing the thiophene ring with other heterocyclic structures, such as pyrimidine or benzimidazole, often enhances anticancer activity by creating scaffolds that can better fit into the active sites of target proteins like kinases[5][12].

Thiophene Derivative Class Primary Molecular Target(s) Example Cancer Cell Lines Reference Thieno[2,3-d]pyrimidines Protein Kinases (e.g., FLT3) MCF-7 (Breast), HepG-2 (Liver) [13] Tetrahydrobenzo[b]thiophenes Tubulin, WEE1 Kinase A549 (Lung), CT26 (Colorectal) [8][9] 5-hydroxybenzothiophenes Multi-kinases (Clk, DRAK, Dyrk) U87MG (Glioblastoma), HCT-116 (Colon) [14] 2-Amino Thiophenes Cell Cycle Progression HeLa (Cervical), PANC-1 (Pancreatic) [15]

Table 1: Representative classes of anticancer thiophene derivatives and their targets.

Experimental Evaluation of Thiophene Derivatives: A Workflow

Validating the anticancer potential of novel thiophene derivatives requires a systematic, multi-step experimental approach. The protocols described below represent a self-validating system, where initial screening results are mechanistically explained by subsequent targeted assays.

Figure 3: Experimental workflow for evaluating anticancer thiophene derivatives.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with medium containing the test compounds or controls (vehicle control, positive control like Doxorubicin).[15]

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: This allows sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the thiophene derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature. Causality Note: Incubation in the dark is critical to prevent photobleaching of the fluorochromes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

-

Annexin V(-) / PI(+): Necrotic cells.

Challenges and Future Perspectives

Despite their promise, thiophene derivatives face challenges common in drug development, including poor water solubility and potential toxicity[16][17]. To overcome these hurdles, modern drug delivery strategies are being employed. Loading thiophene compounds into nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) or albumin nanoparticles, can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[16][17][8] The functionalization of these nanoparticles with targeting ligands like folic acid can further improve selectivity for cancer cells that overexpress the corresponding receptor[16].

Conclusion

Thiophene and its derivatives represent a highly versatile and promising class of scaffolds for the development of novel anticancer agents[1][6]. Their ability to interact with a wide range of biological targets—including protein kinases and tubulin—and to trigger potent antiproliferative and pro-apoptotic effects makes them valuable candidates for future cancer therapies[4][7]. The continued exploration of structure-activity relationships, combined with advanced drug delivery systems, will be crucial in translating the preclinical potential of these compounds into effective clinical treatments.

References

- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. [Link]

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

- A Review on Anticancer Activities of Thiophene and Its Analogs.

- Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review.

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]

- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

- Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI. [Link]

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.